

# Technical Support Center: Optimizing Electrophysiological Recordings of CRAC Channels

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## Compound of Interest

Compound Name: CRAC intermediate 1

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Welcome to the technical support center for optimizing electrophysiological recordings of Calcium Release-Activated Calcium (CRAC) channels. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.

## Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges in CRAC channel electrophysiology in a question-and-answer format, offering practical solutions and preventative measures.

### 1. Achieving and Maintaining a High-Resistance Seal (Gigaseal)

- Question: I am struggling to obtain a stable gigaseal ( $>1 \text{ G}\Omega$ ). What are the common causes and solutions?

Answer: Achieving a stable gigaseal is critical for high-quality, low-noise recordings and can be influenced by several factors.<sup>[1]</sup>

- Pipette and Solution Cleanliness: Ensure both the pipette glass and all solutions are free of contaminants.<sup>[2]</sup> Use fresh, filtered ( $0.2 \mu\text{m}$ ) internal and external solutions for each experiment and store pipette glass in a dust-free environment.<sup>[1]</sup>

- **Pipette Tip Morphology:** The shape and smoothness of the pipette tip are crucial. Fire-polishing the tip can create a smoother surface, facilitating a better seal.<sup>[3]</sup> Nanofabrication techniques to create an ultra-smooth pipette tip have also been shown to significantly improve gigaseal formation.<sup>[2]</sup>
- **Cell Health:** Use healthy, viable cells with smooth outer surfaces.<sup>[1][4]</sup> Poor cell health can prevent the formation of a stable seal.
- **Osmolarity Gradient:** A slight osmotic gradient between the internal and external solutions can promote seal formation. The internal (pipette) solution should have a slightly lower osmolarity (by 10-30 mOsm) than the external (bath) solution.<sup>[1][3][5][6]</sup>
- **Mechanical Stability:** Ensure the recording setup is free from mechanical vibrations. Use a properly floating air table and minimize vibrations from nearby equipment.<sup>[1]</sup>
- **Pressure Application:** Apply gentle positive pressure to the pipette before it enters the bath to keep the tip clean.<sup>[4]</sup> Once in contact with the cell, releasing the positive pressure and applying gentle suction should facilitate seal formation.<sup>[1]</sup>

## 2. Low Signal-to-Noise Ratio and Small Current Amplitude

- **Question:** The CRAC channel currents I'm recording are very small and noisy. How can I improve the signal-to-noise ratio?

**Answer:** The unitary conductance of CRAC channels is exceptionally small, making low-noise recordings challenging.<sup>[7]</sup>

- **High Seal Resistance:** A high-resistance gigaseal is the most critical factor for reducing noise.<sup>[1]</sup> A higher seal resistance electrically isolates the membrane patch and reduces the current noise.<sup>[8]</sup>
- **Pipette Resistance:** For single-channel or small whole-cell currents, a higher pipette resistance (5-10 MΩ) is often preferred as it can lead to more stable, higher-resistance seals and lower background noise.<sup>[1][9]</sup>
- **Temperature:** Increasing the bath temperature to 37°C can significantly increase CRAC current amplitudes.<sup>[10][11]</sup>

- Divalent-Free (DVF) Solutions: To transiently record larger currents, you can replace the  $\text{Ca}^{2+}$ -containing bath solution with a  $\text{Na}^{+}$ -based divalent-free (DVF) solution. CRAC channels are permeable to  $\text{Na}^{+}$ , which results in a larger inward current.[\[4\]](#)[\[7\]](#)[\[12\]](#)
- Appropriate Filtering: Use a low-noise patch-clamp amplifier and apply appropriate filtering to reduce high-frequency noise without distorting the signal of interest.[\[10\]](#)

### 3. Contamination from Other Ion Channels

- Question: I suspect my recordings are contaminated by other channel currents. How can I isolate the CRAC channel activity?

Answer: Several endogenous channels can contaminate CRAC channel recordings. Ion substitution and pharmacological blockade are key strategies for isolating I-CRAC.[\[10\]](#)

- Potassium ( $\text{K}^{+}$ ) Channels: To minimize contamination from  $\text{K}^{+}$  channels, which are highly expressed in lymphocytes (e.g., Kv1.3), substitute  $\text{K}^{+}$  with  $\text{Cs}^{+}$  in the pipette solution.[\[10\]](#)  $\text{Cs}^{+}$  permeates poorly through most  $\text{K}^{+}$  channels.
- Magnesium-Inhibited Cation (MIC/TRPM7) Channels: TRPM7 channels are ubiquitously expressed and can be activated under similar conditions as CRAC channels (low internal  $\text{Mg}^{2+}$ ).[\[10\]](#) To suppress I-MIC, include a physiological concentration of  $\text{Mg}^{2+}$  (e.g., 8 mM) in the internal solution.[\[12\]](#)
- Volume-Activated Chloride Channels: To minimize the activation of these channels, maintain a consistent and correct osmolality of your internal and external solutions. Mannitol can be used to adjust osmolality without affecting CRAC channels.[\[10\]](#)
- Leak Currents: Before activating CRAC channels, record the baseline "leak" current. This can be subtracted from subsequent recordings.[\[4\]](#) At the end of an experiment, a CRAC channel blocker like  $\text{La}^{3+}$  can be used to record the remaining leak current.[\[4\]](#)

### 4. Current Rundown and Instability

- Question: The CRAC current amplitude decreases over the course of my whole-cell recording. How can I prevent this rundown?

Answer: Rundown of CRAC currents in the whole-cell configuration is a common issue, likely due to the washout of essential cytosolic components.

- Perforated Patch-Clamp: This technique is highly effective in preventing current rundown. [10][11] By using antibiotics like nystatin or amphotericin B in the pipette solution, electrical access to the cell is gained without dialyzing larger intracellular molecules.[10][13]
- $\text{Ca}^{2+}$ -Dependent Inactivation (CDI): CRAC channels exhibit both fast and slow  $\text{Ca}^{2+}$ -dependent inactivation.[14] Including a high concentration of a  $\text{Ca}^{2+}$  chelator like BAPTA or EGTA in the pipette solution helps to buffer intracellular  $\text{Ca}^{2+}$  and reduce CDI.[4][15] A positive holding potential (e.g., +30 mV) can also help prevent calcium-dependent inactivation.[4]

## Data Presentation: Typical Experimental Parameters

The following tables summarize key quantitative data for optimizing CRAC channel recordings.

Table 1: Pipette and Seal Parameters

Parameter	Typical Value	Notes
Pipette Resistance	5-10 MΩ	Higher resistance can lead to better seals and lower noise for small currents.[1][9]
Gigaseal Resistance	>5 GΩ	A high-resistance seal is crucial for low-noise recordings.[4]
Access Resistance ( $R_s$ )	7-20 MΩ	Monitor for stability; a sudden increase may indicate a problem.[4]
Cell Capacitance ( $C_m$ )	Varies by cell type	Used to calculate current density (pA/pF).

Table 2: Standard Solutions for Whole-Cell Recordings

Solution Component	Pipette (Internal) Solution	Bath (External) Solution
Primary Cation	150 mM Cs-aspartate	145 mM NaCl
Buffer	10 mM HEPES	10 mM HEPES
Ca <sup>2+</sup> Chelator	8-10 mM BAPTA or EGTA	-
Mg <sup>2+</sup>	8 mM MgCl <sub>2</sub>	1 mM MgCl <sub>2</sub>
Ca <sup>2+</sup>	-	2-20 mM CaCl <sub>2</sub>
pH	7.2 with CsOH	7.4 with NaOH
Osmolarity	~290 mOsm	~300 mOsm

Note: Solution compositions can vary. These are representative values based on published protocols.[\[4\]](#)[\[15\]](#)[\[16\]](#)

## Experimental Protocols

### Protocol 1: Whole-Cell Patch-Clamp Recording of I-CRAC

This protocol describes the standard whole-cell method for recording CRAC currents, often used for overexpressed STIM1 and Orai1.

- Cell Preparation: Plate cells on poly-lysine coated coverslips 12-24 hours before the experiment.
- Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 5-7 MΩ. Fire-polish the tip and fill with internal solution containing a Ca<sup>2+</sup> chelator (e.g., 8 mM BAPTA) to passively deplete stores and 8 mM MgCl<sub>2</sub> to inhibit TRPM7 channels.[\[12\]](#)[\[15\]](#)
- Gigaseal Formation: Approach a healthy, smooth-surfaced cell with positive pressure in the pipette. Upon contact, release the pressure and apply gentle suction to form a gigaseal (>5 GΩ).[\[4\]](#)
- Whole-Cell Configuration: Apply additional brief, strong suction to rupture the membrane patch, establishing the whole-cell configuration.

- **Store Depletion & Current Development:** Allow 8-10 minutes for the internal solution to diffuse into the cell and passively deplete the endoplasmic reticulum (ER)  $\text{Ca}^{2+}$  stores. This will lead to the gradual activation of I-CRAC.[4]
- **Voltage Protocol:** Hold the cell at a potential of 0 mV or +30 mV to minimize inactivation.[4]  
[15] Apply voltage ramps (e.g., 100 ms duration from -100 mV to +100 mV) every 1-2 seconds to obtain the current-voltage (I-V) relationship.[10]
- **Data Acquisition:** Record the inwardly rectifying  $\text{Ca}^{2+}$  current (I-CRAC). To measure the leak current for subtraction, either record the current immediately after break-in or apply a CRAC channel blocker like 100  $\mu\text{M}$   $\text{La}^{3+}$  at the end of the experiment.[4][17]

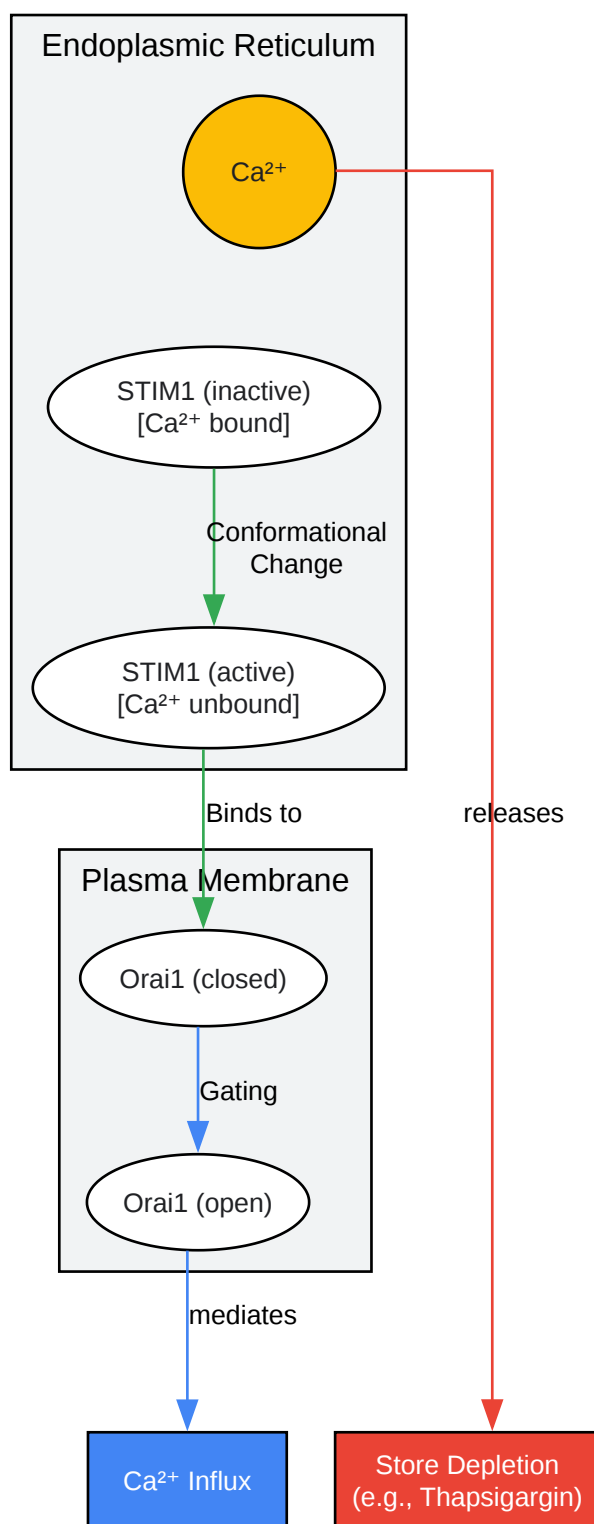
## Protocol 2: Perforated Patch-Clamp Recording

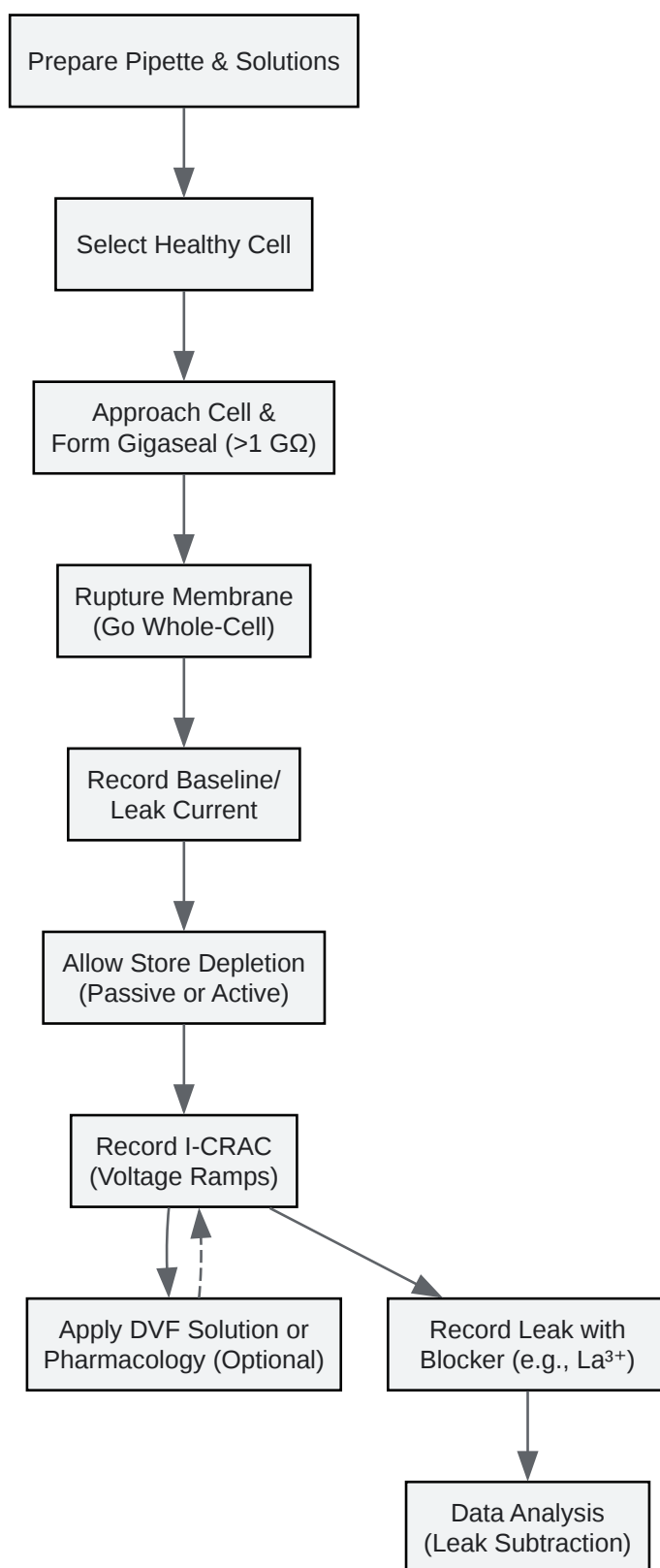
This method is recommended to prevent current rundown.

- **Pipette Preparation:** Prepare the internal solution as in Protocol 1. Briefly dip the pipette tip into the internal solution to fill just the very tip, then back-fill the pipette with the same solution containing nystatin (100-200  $\mu\text{g/mL}$ ) or amphotericin B (240  $\mu\text{g/mL}$ ).
- **Seal Formation:** Form a gigaseal as described above.
- **Perforation:** Monitor the access resistance. It will gradually decrease over 5-15 minutes as the antibiotic forms pores in the membrane patch. The recording can begin when the access resistance is stable and sufficiently low.
- **Recording:** Follow the voltage protocol and data acquisition steps from Protocol 1. Note that with perforated patch, store depletion may need to be actively induced with a SERCA pump inhibitor like thapsigargin (1  $\mu\text{M}$ ) in the external solution, as the large  $\text{Ca}^{2+}$  chelators in the pipette will not readily enter the cell.[4]

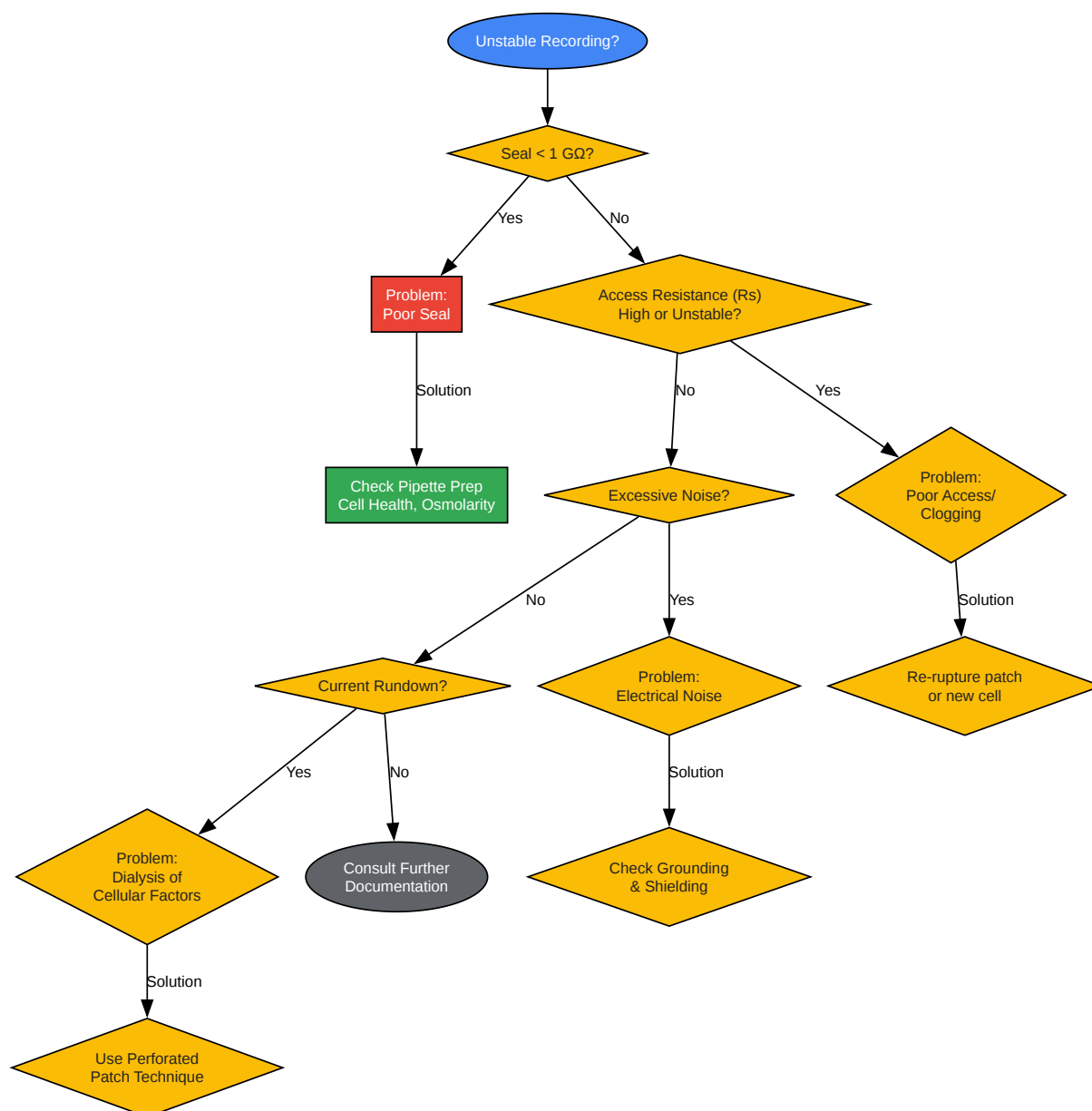
## Visualizations

### Signaling Pathway of CRAC Channel Activation









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